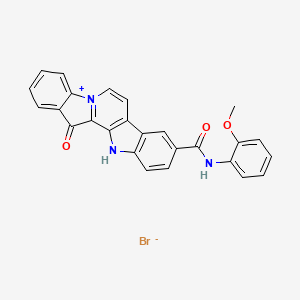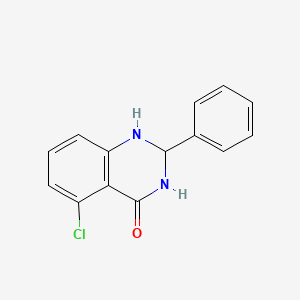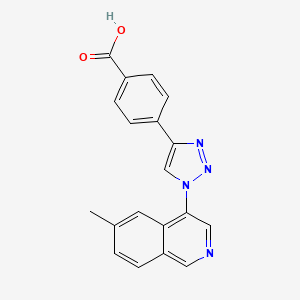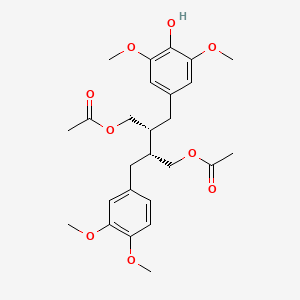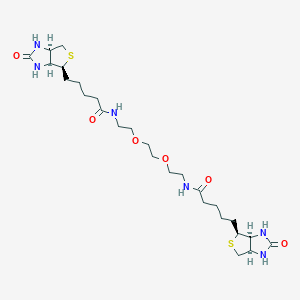![molecular formula C11H23NO5 B12404834 (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate is a deuterated derivative of a compound that features a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This step involves the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling: The protected amino acid is then coupled with the appropriate carboxylic acid derivative under peptide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the preparation of deuterated analogs of biologically active molecules.
Biology
In biological studies, it serves as a tracer molecule due to its deuterium labeling, which helps in tracking metabolic pathways and studying enzyme mechanisms.
Medicine
In pharmaceutical research, the compound is used to develop deuterated drugs, which often exhibit improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity.
Industry
The compound finds applications in the development of advanced materials and as a standard in analytical chemistry for mass spectrometry calibration.
Wirkmechanismus
The mechanism of action of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s metabolic pathways, leading to altered reaction rates and product distributions. This isotopic effect is utilized to study enzyme kinetics and drug metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid .
- (2R,4S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid.
Uniqueness
The uniqueness of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate lies in its deuterium labeling, which provides distinct advantages in research applications. Deuterium’s heavier isotope leads to different vibrational frequencies in infrared spectroscopy and altered reaction kinetics, making it a valuable tool in mechanistic studies and drug development.
Eigenschaften
Molekularformel |
C11H23NO5 |
|---|---|
Molekulargewicht |
252.32 g/mol |
IUPAC-Name |
(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3;/t7?,8-; |
InChI-Schlüssel |
URQQEIOTRWJXBA-ASKMLXMYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


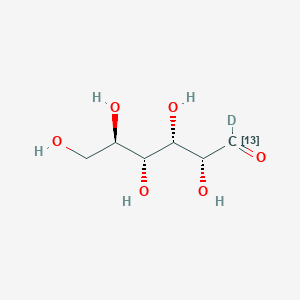
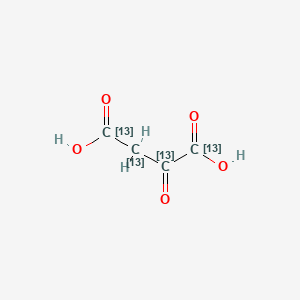

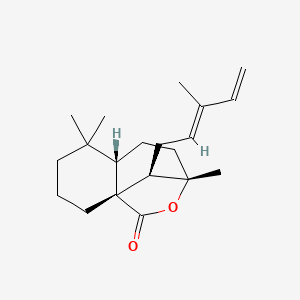
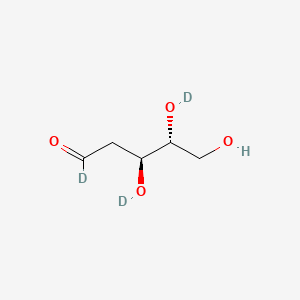
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)

